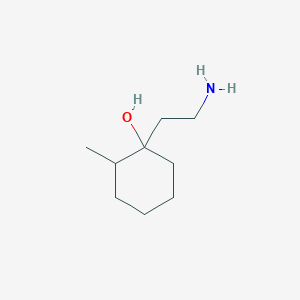

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol

Description

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol is a cyclohexanol derivative featuring a 2-methyl substituent and a 2-aminoethyl side chain. Its stereochemistry and conformational preferences are critical to its physicochemical and pharmacological behavior.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-(2-aminoethyl)-2-methylcyclohexan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8,11)6-7-10/h8,11H,2-7,10H2,1H3 |

InChI Key |

YNASOTMLKRVQGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(CCN)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with ethylenediamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine Derivatives

These derivatives () share the 2-aminoethyl motif but replace the cyclohexanol core with a piperazine ring. Key findings:

- Substituent Position Matters: Thiazol-5-yl derivatives (e.g., compounds 3a, 4a–d) exhibit higher H3-receptor antagonism (pA₂ up to 8.27) than thiazol-4-yl analogs (pA₂ 5.65–6.23). The aminoethyl chain’s flexibility and substituent position (e.g., thiazol-5-yl vs. 4-yl) significantly enhance receptor binding .

- Chain Length Impact : Elongating the alkyl chain from one to three methylene groups in thiazol-5-yl derivatives increased potency, whereas similar modifications in thiazol-4-yl analogs had negligible effects .

2-Methyl-1-ethylcyclohexanol ()

This compound lacks the aminoethyl group but shares the 2-methylcyclohexanol backbone. Key differences:

- Physical Properties: The 3,5-dinitrobenzoate derivative of 2-methyl-1-ethylcyclohexanol has a melting point of 105.5–107.5°C, suggesting higher crystallinity compared to aminoethyl analogs, which are likely more soluble due to the amine group .

- Synthetic Pathways: Synthesis of 2-methyl-1-ethylcyclohexanol derivatives involves esterification (e.g., 3,5-dinitrobenzoate formation), whereas aminoethyl analogs may require protection/deprotection strategies for the amine group .

4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol ()

This analog replaces the 2-methyl group with a thiophene-containing substituent. Key contrasts:

- Molecular Weight: Higher molar mass (225.35 g/mol) due to the thiophene moiety, which may affect bioavailability compared to 1-(2-aminoethyl)-2-methylcyclohexan-1-ol (estimated ~187.29 g/mol) .

Conformational Analysis

Cyclohexanol derivatives exhibit chair conformations where substituents adopt equatorial positions to minimize steric strain. For 1-(2-aminoethyl)-2-methylcyclohexan-1-ol:

- 2-Methyl Group: Likely occupies an equatorial position, reducing 1,3-diaxial interactions. Studies on 1-methylcyclohexanol () confirm equatorial preference (ΔG° ≈ 1.8 kcal/mol for axial-to-equatorial transition) .

- This contrasts with rigid analogs like 1-methyl-1-phenylcyclohexane, where bulky substituents lock the conformation .

Data Tables

Table 1: Key Properties of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol and Analogs

Table 2: Conformational Energy Differences in Cyclohexanol Derivatives

| Compound | Axial → Equatorial ΔG° (kcal/mol) | Key Observation | Reference |

|---|---|---|---|

| 1-Methylcyclohexanol | ~1.8 | Equatorial preference | |

| 1-Methyl-1-phenylcyclohexane | ~3.5 | Steric hindrance locks conformation |

Biological Activity

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a pharmaceutical agent. This article reviews the biological activity of this compound, supported by various studies and data.

The molecular formula of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol is with a molecular weight of 155.25 g/mol. Its structure features an amino group, which is critical for its biological interactions.

The biological activity of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol primarily stems from its interaction with various receptors and enzymes in the body. Notably, it has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may influence serotonin levels, potentially affecting mood and anxiety disorders.

- Norepinephrine Interaction : It could also play a role in norepinephrine signaling, which is essential for attention and response control.

Biological Activity Studies

Several studies have investigated the biological effects of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol:

In Vitro Studies

- Neurotransmitter Release : In vitro assays demonstrated that the compound enhances the release of serotonin from neuronal cells, suggesting a role in mood regulation.

- Cytotoxicity Tests : Cytotoxicity assays indicated that at higher concentrations, the compound exhibits cytotoxic effects on certain cancer cell lines, pointing to potential anti-cancer properties.

In Vivo Studies

Animal studies have shown that administration of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol results in observable behavioral changes consistent with increased serotonergic activity.

Case Study 1: Antidepressant Effects

A study involving animal models of depression revealed that treatment with 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin availability in the synaptic cleft.

Case Study 2: Anti-Cancer Potential

In another study, the compound was tested against various cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cells. The proposed mechanism involves apoptosis induction through mitochondrial pathways.

Data Tables

| Study | Biological Activity | Model | Outcome |

|---|---|---|---|

| Study 1 | Serotonin Release | In Vitro | Enhanced release observed |

| Study 2 | Cytotoxicity | Cancer Cell Lines | Dose-dependent inhibition |

| Study 3 | Behavioral Changes | Animal Model | Reduced depressive behaviors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.